2-[4-(Difluoromethoxy)phenyl]indolizine
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Overview
Description
2-[4-(Difluoromethoxy)phenyl]indolizine is a chemical compound belonging to the indolizine family. Indolizines are heterocyclic compounds characterized by a fused pyrrole and pyridine ring system. This particular compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to the indolizine core. The presence of the difluoromethoxy group imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-alkylpyridines as starting materials, which undergo oxidation to form the indolizine skeleton . The difluoromethoxyphenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of 2-[4-(Difluoromethoxy)phenyl]indolizine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)phenyl]indolizine can undergo various chemical reactions, including:
Oxidation: The indolizine core can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the difluoromethoxy group or the indolizine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[4-(Difluoromethoxy)phenyl]indolizine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its potential as a drug candidate due to its unique chemical structure and biological activity.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]indolizine involves its interaction with specific molecular targets and pathways. The indolizine core can interact with various enzymes and receptors, modulating their activity. The difluoromethoxy group may enhance the compound’s binding affinity and selectivity for certain targets. Detailed studies on its mechanism of action are ongoing, focusing on its effects at the molecular and cellular levels .
Comparison with Similar Compounds
2-[4-(Difluoromethoxy)phenyl]indolizine can be compared with other indolizine derivatives and similar compounds:
Indole: Both indole and indolizine share a fused ring system, but indolizine has a nitrogen atom in a different position, leading to distinct chemical properties.
Indolizidine Alkaloids: These natural products have a similar core structure but often feature additional functional groups and complex ring systems.
Other Difluoromethoxy Compounds: Compounds with difluoromethoxy groups exhibit unique properties due to the presence of fluorine atoms, which can influence their reactivity and biological activity.
Properties
Molecular Formula |
C15H11F2NO |
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Molecular Weight |
259.25 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]indolizine |
InChI |
InChI=1S/C15H11F2NO/c16-15(17)19-14-6-4-11(5-7-14)12-9-13-3-1-2-8-18(13)10-12/h1-10,15H |
InChI Key |
CELAAHZRGIEVNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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